3-溴-5-甲基哒嗪

描述

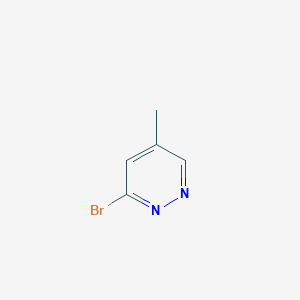

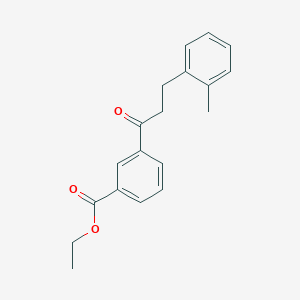

3-Bromo-5-methylpyridazine is a chemical compound with the molecular formula C5H5BrN2. It has a molecular weight of 173.01 g/mol . This compound is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .

Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridazine has been reported in various studies. One efficient synthesis method uses 5-methylnicotinic acid as the starting material, yielding a 65.9% overall yield . This method is praised for its simplicity, efficiency, and environmental friendliness .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpyridazine is characterized by the presence of a bromine atom and a methyl group attached to a pyridazine ring . The structure analysis reveals that it has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-methylpyridazine are not detailed in the search results, pyridazinones, a category of pyridazine which includes 3-Bromo-5-methylpyridazine, have been found to exhibit a wide range of pharmacological activities . Protodeboronation of alkyl boronic esters is one reaction that has been reported .Physical and Chemical Properties Analysis

3-Bromo-5-methylpyridazine has a density of 1.6±0.1 g/cm^3, a boiling point of 285.0±20.0 °C at 760 mmHg, and a flash point of 126.2±21.8 °C . It has a molar refractivity of 35.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 108.3±3.0 cm^3 .科学研究应用

心血管研究

3-溴-5-甲基哒嗪: 正在被探索用于心血管药物开发。 哒嗪衍生物,包括这种化合物,由于其与几种生物分子的结构相似性,在寻找新型心血管药物方面显示出前景 .

抗菌和抗结核药物

研究表明,哒嗪衍生物表现出显著的抗菌和抗结核活性3-溴-5-甲基哒嗪可以作为开发这些类别新药的支架,解决抗生素耐药性日益增长的担忧 .

镇痛和消炎应用

哒嗪衍生物的镇痛和消炎特性使其成为疼痛和炎症管理的候选药物3-溴-5-甲基哒嗪可用于合成具有更高效力的化合物 .

抗糖尿病药物开发

哒嗪核已被证实具有抗糖尿病活性3-溴-5-甲基哒嗪可能有助于合成新型抗糖尿病药物,有可能提供新的作用机制 .

降压治疗

由于高血压仍然是全球主要的健康问题,3-溴-5-甲基哒嗪可能在创造新的降压药物方面发挥重要作用,有可能改善现有药物的疗效和副作用 .

抗癌研究

哒嗪环存在于一些具有抗癌特性的化合物中3-溴-5-甲基哒嗪可用于开发新的抗癌药物,可能针对参与癌细胞增殖的特定途径 .

神经疾病治疗

鉴于哒嗪衍生物具有多种生物活性,3-溴-5-甲基哒嗪在设计神经疾病药物方面可能具有价值,有可能提供新的治疗选择 .

农用化学品应用

除了制药之外,3-溴-5-甲基哒嗪也可用于农用化学品。 它的衍生物可以作为除草剂或杀虫剂,有助于害虫防治和作物保护 .

安全和危害

The safety data sheet for 3-Bromo-5-methylpyridazine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only in a well-ventilated area, avoiding breathing dust, wearing protective clothing, gloves, safety glasses, and washing thoroughly after handling .

作用机制

Target of Action

Similar compounds have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors , suggesting potential targets could be within this pathway.

Mode of Action

Based on its structural similarity to other pyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

This pathway plays a crucial role in cellular responses to stress and inflammation .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methylpyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

3-bromo-5-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLGAWFLMIDXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625619 | |

| Record name | 3-Bromo-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-82-2 | |

| Record name | 3-Bromo-5-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613647.png)

![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)

![Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613667.png)